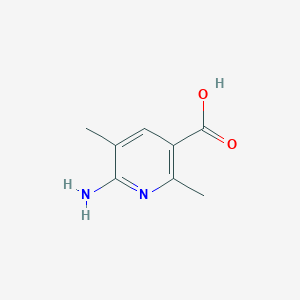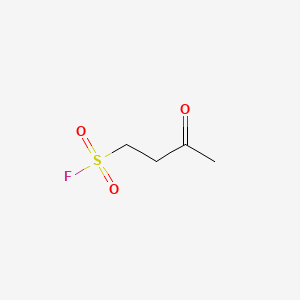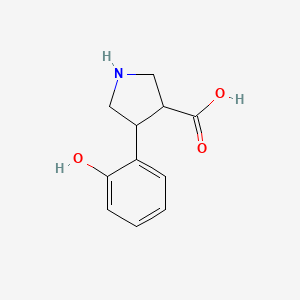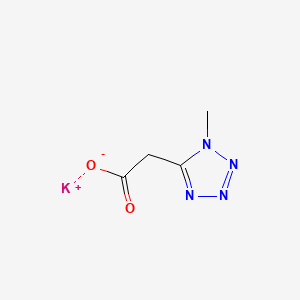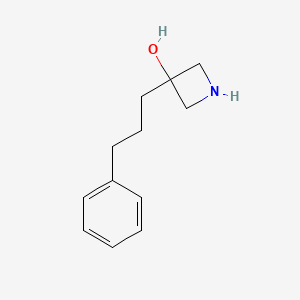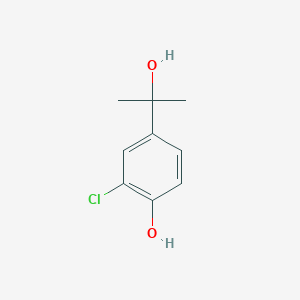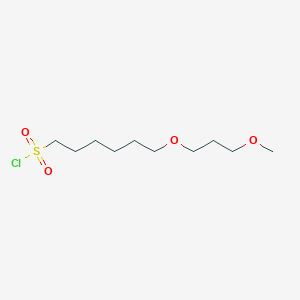![molecular formula C14H17ClN2O2 B13524130 spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride](/img/structure/B13524130.png)
spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. The benzoxazine ring and the azabicyclo octane ring are fused together in this compound, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride involves multiple steps. One common method involves the reaction of N-tosyl-2-(cycloalk-1-en-1-yl)anilines with phenyl isocyanate, followed by cyclization of the resulting urea derivative using molecular iodine . Another approach includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the compound’s structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow technology has been reported to enable the preparation of C3-heterosubstituted 1-azabicyclo[1.1.0]butanes, which are related to the spiro compound .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for cyclization, phenyl isocyanate for urea formation, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with molecular iodine results in the formation of spiro-fused N-tosyl-3,1-benzoxazin-2-imines .
Applications De Recherche Scientifique
Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological molecules, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in oxidative stress or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[4H-3,1-benzoxazine-4,1’-cycloalkan]-2-imines: These compounds share a similar benzoxazine ring structure but differ in the cycloalkane ring.
8-Azabicyclo[3.2.1]octane derivatives: These compounds have a similar azabicyclo scaffold but may differ in the functional groups attached.
Uniqueness
Spiro[1H-3,1-benzoxazine-4,3’-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride is unique due to its specific combination of the benzoxazine and azabicyclo octane rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H17ClN2O2 |
|---|---|
Poids moléculaire |
280.75 g/mol |
Nom IUPAC |
spiro[1H-3,1-benzoxazine-4,3'-8-azabicyclo[3.2.1]octane]-2-one;hydrochloride |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-13-16-12-4-2-1-3-11(12)14(18-13)7-9-5-6-10(8-14)15-9;/h1-4,9-10,15H,5-8H2,(H,16,17);1H |
Clé InChI |
NKSFZTAQEUUYGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3(CC1N2)C4=CC=CC=C4NC(=O)O3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


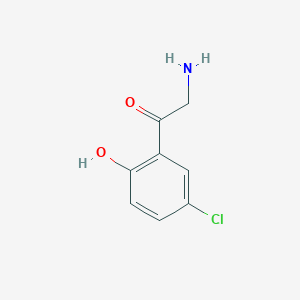
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
![2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
![rac-(1R,4R,5R)-5-methyl-2-azabicyclo[2.2.1]heptan-5-olhydrochloride](/img/structure/B13524062.png)

